![molecular formula C12H16Cl2FNO B2691692 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1820650-70-1](/img/structure/B2691692.png)
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound with the CAS Number: 1820650-70-1 . It has a molecular weight of 280.17 . The IUPAC name for this compound is 4-(2-chloro-4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is 1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The specific chemical reactions involving 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is a powder at room temperature . The compound has a molecular weight of 280.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Synthesis Methods
The development of novel synthesis methods for complex chemical structures is crucial in medicinal chemistry and materials science. For instance, a one-pot synthesis approach for aryl oxime analogues showcases the versatility of using hydroxylamine hydrochloride in reactions with sensitive functional groups, offering excellent yields and demonstrating the method's applicability to a wide range of substrates, including chloro, fluoro, and bromo substituents (Chandrappa et al., 2012).
Corrosion Inhibition
Amine derivative compounds have shown promising results as corrosion inhibitors for mild steel in acidic mediums. The molecular structure and substituent groups significantly influence their efficiency, highlighting the potential of fluoro-substituted amine derivatives in enhancing corrosion resistance. This application is critical in extending the lifespan of metal components in industrial environments (Boughoues et al., 2020).
Medicinal Chemistry Applications
The exploration of amine derivatives in medicinal chemistry reveals their potential in drug design and development. For example, the synthesis and evaluation of amine derivatives for their antibacterial and antioxidant activities demonstrate the broad spectrum of pharmacological properties these compounds can exhibit. Such studies are foundational in the discovery of new therapeutic agents (Arutyunyan et al., 2012).
Analytical Chemistry
In analytical chemistry, the design and synthesis of fluorescent sensors based on amine derivatives for detecting toxic chemicals like oxalyl chloride and phosgene illustrate the importance of these compounds in environmental monitoring and safety. Such sensors provide a reliable and convenient method for the rapid detection of hazardous substances, contributing to public health and safety (Zhang et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and if on skin or hair: to remove/take off immediately all contaminated clothing and rinse skin with water/shower (P302+P352) .
properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXDDQUIEFNRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691612.png)
![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2691613.png)
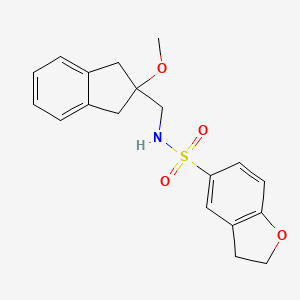
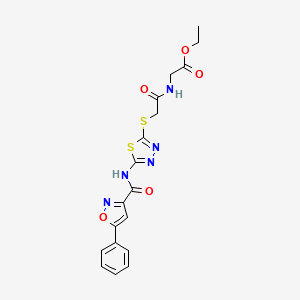
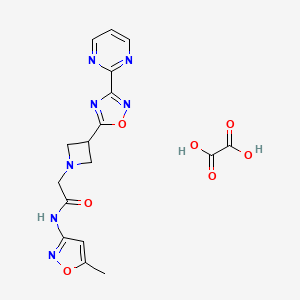
![1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2691617.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2691620.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)
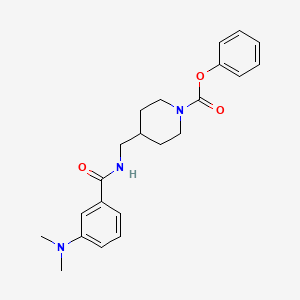
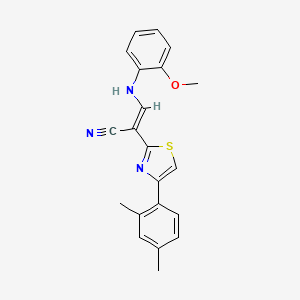
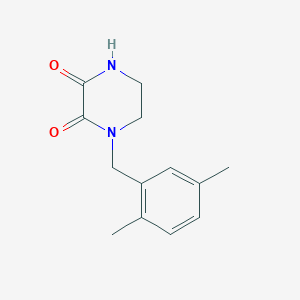
![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)
![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)